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Cat. No.: B3105867

Get Quote

Abstract & Strategic Significance

(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) has emerged as a critical
building block in modern medicinal chemistry, most notably in the synthesis of PI3K inhibitors
such as Taselisib (GDC-0032).

The incorporation of the 1-methoxycyclopropyl moiety serves two specific pharmacological
purposes:

+ Conformational Constraint: The cyclopropane ring restricts the flexibility of the side chain,
potentially reducing the entropic penalty of binding to the target protein.

+ Metabolic Stability: The quaternary carbon at the

-position relative to the ether oxygen blocks standard oxidative metabolic pathways (e.g.,

-dealkylation), improving the pharmacokinetic profile compared to linear ether analogs.
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However, from a synthetic perspective, this building block presents a neopentyl-like steric

environment. The primary amine is attached to a quaternary carbon, which can retard

nucleophilic attack on activated esters. This Application Note details optimized protocols to

overcome this steric hurdle while maintaining the integrity of the acid-sensitive cyclopropyl

ether functionality.

Chemical Properties & Handling[1][2]

Property

Data

Notes

Free Base CAS

1554452-98-0

Liquid/Low-melting solid.

Hygroscopic.

White solid. Preferred for

HCI Salt CAS 1574118-00-5

storage.
MW (Free Base) 101.15 g/mol

CRITICAL: Requires extra
MW (HCI Salt) 137.61 g/mol ) ]

base eq. in coupling.

Hygroscopic; store under
Storage 2-8°C, Inert Gas i

Nitrogen/Argon.

Prolonged exposure to pH < 2
Stability Acid Sensitive may hydrolyze the acetal-like

ether.

Decision Matrix: Selecting the Right Protocol

Not all coupling reagents are equal for this substrate.[1][2] Use the flowchart below to select

the optimal method for your specific scale and carboxylic acid partner.
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Start: Coupling Partner Selection

Is the reaction scale > 5 grams?

Method B: T3P/Pyridine

. : : : >
Is the Carboxylic Acid Sterically Hindered~ (Scalable, Green, Easy Workup)

No/Moderate \Severe Hindrance

Method C: Acid Chloride
(For Ultra-Low Reactivity Acids)

Method A: HATU/DIPEA

(High Success Rate, Research Scale)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the appropriate amide coupling protocol.

Method A: HATU-Mediated Coupling (Discovery
Standard)

Best for: Small scale (mg to g), high-throughput SAR, and valuable acid intermediates.
Mechanism: HATU generates an O-7-azabenzotriazole active ester, which is highly reactive
and less sensitive to steric bulk than standard HOBt esters.

Reagents
e Carboxylic Acid (1.0 equiv)[3]

e (1-Methoxycyclopropyl)methanamine HCI salt (1.2 equiv)
¢ HATU (1.2 — 1.5 equiv)

¢ DIPEA (N,N-Diisopropylethylamine) (3.5 — 4.0 equiv)
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Solvent: Anhydrous DMF or DMAc (0.1 M — 0.2 M concentration)

Step-by-Step Protocol

Activation: In a dried vial/flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq) and
HATU (1.2 eq) in anhydrous DMF.

Base Addition 1: Add DIPEA (1.0 eq) to initiate activation. Stir at Room Temperature (RT) for
5-10 minutes. Solution should turn yellow/orange.

Amine Preparation: In a separate vial, dissolve (1-Methoxycyclopropyl)methanamine HCI
(1.2 eq) in minimal DMF. Add DIPEA (2.5 eq) to this vial to neutralize the salt and free the
amine.

Coupling: Add the amine/DIPEA solution to the activated acid mixture dropwise.
Reaction: Stir at RT for 2—16 hours. Monitor by LCMS.[3][1]

o Note: If conversion is <50% after 4 hours, heat to 40°C.

Workup:

o Dilute with Ethyl Acetate (EtOAC).[3][4][5]

[e]

Wash 2x with 5% LiCl solution (removes DMF).

Wash 1x with Saturated NaHCOs.

o

Wash 1x with Brine.

[¢]

[¢]

Dry over Naz2SOu4, filter, and concentrate.[3][4]

Method B: T3P (Propylphosphonic Anhydride)
Coupling

Best for: Scale-up (>59), process chemistry, and avoiding toxic byproducts (tetramethylurea

from HATU). Mechanism: T3P acts as a cyclic anhydride flux, driving the reaction with low

epimerization risk and high atom economy.
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Reagents

o Carboxylic Acid (1.0 equiv)[3]

(1-Methoxycyclopropyl)methanamine HCI salt (1.1 equiv)

T3P (50% w/w in EtOAc or DMF) (1.5 — 2.0 equiv)

Base: Pyridine (3.0 — 5.0 equiv) or N-Methylmorpholine (NMM).

Solvent: EtOAc, Me-THF, or DCM.

Step-by-Step Protocol

e Charge: To a reactor/flask, add Carboxylic Acid (1.0 eq), Amine HCI salt (1.1 eq), and solvent
(EtOACc is preferred for ease of workup).

o Base Addition: Add Pyridine (4.0 eq). Cool the mixture to 0°C.

» Reagent Addition: Add T3P solution (1.5 eq) dropwise over 10—20 minutes to control
exotherm.

» Reaction: Allow to warm to RT and stir.

o Tip: T3P kinetics can be slower than HATU. Allow 12—-24 hours for completion.
o Workup (Critical for Purity):

o Add water to quench.[3]

o Acid Wash: Wash organic layer with 0.5 M Citric Acid or 1M HCI (keep contact time short,
<15 mins) to remove Pyridine.

o Caution: Do not use concentrated HCI or prolonged exposure, as the 1-
methoxycyclopropyl group is an acetal equivalent and can hydrolyze.

o Base Wash: Wash with Sat. NaHCOs to remove excess T3P byproducts (water-soluble
phosphonic acid salts).
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o Concentrate organic layer.[3]

Troubleshooting & Optimization
Common Failure Modes

Observation

Root Cause

Corrective Action

Low Conversion (Stalled)

Amine HCI salt not neutralized.

Ensure total base > 3.0 equiv
(1 eq for activation, 1 eq for
HCl salt, 1 eq as proton

scavenger).

Low Conversion (Steric)

Neopentyl-like steric

hindrance.

Switch from EDC to HATU.
Increase temp to 45°C. Use
Method C (Acid Chloride).

Product Degradation

Acid hydrolysis of methoxy-

cyclopropane.

During workup, use Citric Acid
instead of HCI. Ensure pH
does not drop below 3.0 for

extended periods.

Emulsion during Workup

Amphiphilic nature of product.

Use 5% LiCl or saturated
NHa4Cl instead of water. Add a
small amount of MeOH to the

organic layer.

Visualizing the Steric Challenge

The diagram below illustrates the steric environment. The quaternary carbon (C1) shields the

amine nitrogen, necessitating highly active electrophiles.
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Figure 2: Structural connectivity highlighting the steric crowding around the nucleophilic
nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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